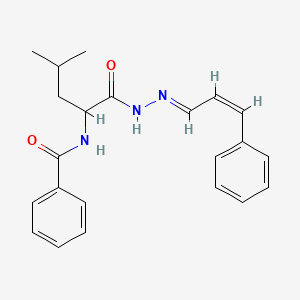
Pentanoic acid, 2-benzamido-4-methyl-, N'-cinnamylidenehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-METHYL-1-({2-[(E,2Z)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)BUTYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a hydrazino group, a propenylidene moiety, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-METHYL-1-({2-[(E,2Z)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)BUTYL]BENZAMIDE typically involves the condensation of appropriate hydrazine derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often refluxed in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[3-METHYL-1-({2-[(E,2Z)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)BUTYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amine or other reduced forms.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or hydrazines. Substitution reactions typically result in substituted benzamides with varying functional groups.
Scientific Research Applications
N-[3-METHYL-1-({2-[(E,2Z)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)BUTYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-METHYL-1-({2-[(E,2Z)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)BUTYL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the propenylidene moiety can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: A simpler analog with a butyl group instead of the complex hydrazino and propenylidene moieties.
N,N-dimethylbenzamide: Another analog with dimethyl substitution on the amide nitrogen.
N-phenylbenzamide: A related compound with a phenyl group attached to the amide nitrogen.
Uniqueness
N-[3-METHYL-1-({2-[(E,2Z)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)BUTYL]BENZAMIDE is unique due to its complex structure, which imparts distinct chemical and biological properties. The presence of the hydrazino and propenylidene groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[4-methyl-1-oxo-1-[(2E)-2-[(Z)-3-phenylprop-2-enylidene]hydrazinyl]pentan-2-yl]benzamide |
InChI |
InChI=1S/C22H25N3O2/c1-17(2)16-20(24-21(26)19-13-7-4-8-14-19)22(27)25-23-15-9-12-18-10-5-3-6-11-18/h3-15,17,20H,16H2,1-2H3,(H,24,26)(H,25,27)/b12-9-,23-15+ |
InChI Key |
PDDDDYPEJDNCMW-MBKCXNSNSA-N |
Isomeric SMILES |
CC(C)CC(C(=O)N/N=C/C=C\C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NN=CC=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















